molecular formula C21H14ClN3O2 B2529924 N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide CAS No. 881439-05-0

N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide

Cat. No.: B2529924
CAS No.: 881439-05-0
M. Wt: 375.81
InChI Key: LRMVHENXMOQTHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide: is a compound belonging to the quinoxaline family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide typically involves the condensation of 5-chloro-2-phenoxyaniline with quinoxaline-6-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. It has shown promising activity against various bacterial strains and cancer cell lines .

Medicine: The compound is being investigated for its therapeutic potential in treating infections and cancer. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide involves the inhibition of key enzymes and pathways in microbial and cancer cells. It targets DNA synthesis and repair mechanisms, leading to cell death. The compound also interacts with specific receptors and proteins, disrupting cellular functions and inducing apoptosis .

Comparison with Similar Compounds

Uniqueness: N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide stands out due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the phenoxy and chloro groups contributes to its unique chemical and biological properties .

Properties

IUPAC Name

N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O2/c22-15-7-9-20(27-16-4-2-1-3-5-16)19(13-15)25-21(26)14-6-8-17-18(12-14)24-11-10-23-17/h1-13H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMVHENXMOQTHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.